2-Bromo-1,2-dihydronaphthalene
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Overview
Description
2-Bromo-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,2-dihydronaphthalene typically involves the bromination of 1,2-dihydronaphthalene. One common method is the addition of bromine to a solution of 1,2-dihydronaphthalene in a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is often carried out at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted dihydronaphthalenes.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydronaphthalenes, while oxidation can produce naphthoquinones or other oxidized derivatives .
Scientific Research Applications
2-Bromo-1,2-dihydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules that can be studied for their pharmacological properties.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,2-dihydronaphthalene in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In oxidation and reduction reactions, the bromine atom can be transformed into other functional groups, altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-dihydronaphthalene: Another brominated dihydronaphthalene with the bromine atom at the 4-position.
1,2-Dihydronaphthalene: The non-brominated parent compound.
2-Bromo-1,4-naphthoquinone: A brominated naphthoquinone with different electronic properties.
Uniqueness
2-Bromo-1,2-dihydronaphthalene is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated naphthalenes. Its position-specific bromination allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
652977-95-2 |
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Molecular Formula |
C10H9Br |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7H2 |
InChI Key |
UENHJUPTKOROMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
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